Cannabinol

Beschreibung

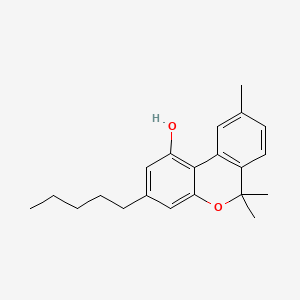

Structure

3D Structure

Eigenschaften

IUPAC Name |

6,6,9-trimethyl-3-pentylbenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9-13,22H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGLYOIFKLUMQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Record name | CANNABINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048996 | |

| Record name | Cannabinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Leaflets. (NTP, 1992) | |

| Record name | CANNABINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

365 °F at 0.05 mmHg (NTP, 1992) | |

| Record name | CANNABINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

521-35-7 | |

| Record name | CANNABINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cannabinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabinol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14737 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cannabinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cannabinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6,9-trimethyl-3-pentyl-6H-benzo[c]chromen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANNABINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UYP6MC9GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

169 to 171 °F (NTP, 1992) | |

| Record name | CANNABINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Cannabinol (CBN) on CB1 and CB2 Receptors

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular interactions and signaling mechanisms of Cannabinol (CBN), a phytocannabinoid derived from the degradation of tetrahydrothis compound (THC), at the cannabinoid receptors CB1 and CB2. This guide synthesizes current quantitative data, details common experimental protocols for receptor characterization, and visualizes the key pathways and workflows involved in its pharmacological assessment.

Overview of this compound and Cannabinoid Receptors

This compound (CBN) is a non-intoxicating phytocannabinoid found in the Cannabis sativa plant. Its concentration increases as cannabis ages due to the oxidation of THC. The primary targets of CBN, the cannabinoid receptors 1 (CB1) and 2 (CB2), are Class A G-protein coupled receptors (GPCRs) that are central to the endocannabinoid system.[1]

-

CB1 Receptors are among the most abundant GPCRs in the central nervous system (CNS), particularly in the cerebral cortex, hippocampus, and basal ganglia.[1] They are the primary mediators of the psychoactive effects associated with THC.[2]

-

CB2 Receptors are predominantly expressed in the peripheral nervous system and immune cells, including leukocytes, spleen, and tonsils, where they play a significant role in modulating immune responses and inflammation.[2][3]

Both CB1 and CB2 receptors are primarily coupled to inhibitory G-proteins (Gi/o).[3] Agonist binding to these receptors initiates a signaling cascade that classically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][4] This fundamental mechanism underlies many of the physiological effects of cannabinoids.

Quantitative Pharmacology of this compound

CBN exhibits a distinct binding profile at CB1 and CB2 receptors. Current data characterizes it as a partial agonist with a preference for the CB2 receptor. Its affinity is generally lower than that of Δ⁹-THC. The following table summarizes the key quantitative parameters for CBN's interaction with human cannabinoid receptors.

| Receptor | Assay Type | Parameter | Value (nM) | Selectivity |

| CB1 | Radioligand Binding Assay | Kᵢ | 211.2 | |

| CB2 | Radioligand Binding Assay | Kᵢ | 126.4 | ~1.7-fold for CB2 |

Table 1: Binding Affinity of this compound at Human CB1 and CB2 Receptors. The inhibition constant (Kᵢ) values were determined using competitive radioligand binding assays.[2] A lower Kᵢ value signifies a higher binding affinity.

Mechanism of Action and Signaling Pathways

As a partial agonist, CBN binds to CB1 and CB2 receptors and activates them, but with lower efficacy than a full agonist like the synthetic cannabinoid CP-55,940.[5] The primary signaling pathway engaged by CBN at both receptors is the Gi/o pathway.

Key Signaling Steps:

-

Receptor Binding: CBN binds to the orthosteric site of the CB1 or CB2 receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated heterotrimeric Gi/o protein.[6]

-

Subunit Dissociation: The G-protein dissociates into its Gαi/o and Gβγ subunits.

-

Downstream Effector Modulation:

-

Signal Termination: The intrinsic GTPase activity of the Gα subunit hydrolyzes GTP back to GDP, leading to the re-association of the Gα and Gβγ subunits and terminating the signal.

This canonical pathway is visualized in the diagram below.

Key Experimental Protocols

The characterization of CBN's activity at cannabinoid receptors relies on a suite of standardized in vitro assays. The following sections detail the methodologies for three fundamental experimental protocols.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound (CBN) by measuring its ability to displace a radiolabeled ligand with known affinity from the receptor.

Materials:

-

Cell Membranes: Membranes prepared from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.[7]

-

Radioligand: A high-affinity cannabinoid agonist, typically [³H]CP-55,940, at a concentration near its Kₔ value.[8]

-

Test Compound: this compound (CBN) serially diluted to a range of concentrations.

-

Non-Specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand like WIN-55,212-2.[8]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[8]

-

Filtration System: A cell harvester with glass fiber filter mats (e.g., GF/C).[8]

-

Scintillation Counter: For quantifying radioactivity.

Protocol:

-

Plate Setup: In a 96-well plate, set up triplicate wells for:

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[7][8]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[8]

-

Quantification: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[8]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of CBN.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of CBN that inhibits 50% of specific binding).[8]

-

Calculate the Kᵢ value using the Cheng and Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[8]

-

[³⁵S]GTPγS Binding Assay

This functional assay quantifies the activation of G-proteins following receptor stimulation by an agonist. It measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Materials:

-

Cell Membranes: Expressing CB1 or CB2.

-

Radioligand: [³⁵S]GTPγS.

-

Guanine Nucleotide: Guanosine diphosphate (GDP).

-

Test Compound: CBN serially diluted.

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, EGTA, and NaCl.

-

Controls: A buffer-only (basal), a full agonist (e.g., CP-55,940 for Eₘₐₓ), and an antagonist.

Protocol:

-

Pre-incubation: Incubate cell membranes with GDP for approximately 15-20 minutes on ice to ensure G-proteins are in their inactive, GDP-bound state.

-

Plate Setup: In a 96-well plate, add assay buffer, [³⁵S]GTPγS, GDP, and the serially diluted CBN or control compounds.

-

Initiate Reaction: Add the pre-incubated membrane preparation to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination & Filtration: Terminate the assay by rapid filtration through glass fiber filters.[9]

-

Quantification: Measure the filter-bound radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract basal binding from all values.

-

Plot the stimulated binding against the log concentration of CBN.

-

Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect).

-

The Eₘₐₓ value, expressed as a percentage of the response to a full agonist, indicates the efficacy of CBN (i.e., whether it is a full or partial agonist).

-

cAMP Accumulation Assay

This functional assay measures the downstream consequence of Gi/o-protein activation: the inhibition of adenylyl cyclase activity.

Materials:

-

Whole Cells: Live HEK-293 or CHO cells expressing CB1 or CB2.

-

Adenylyl Cyclase Stimulator: Forskolin, to increase basal cAMP levels.[10]

-

Phosphodiesterase (PDE) Inhibitor: A compound like IBMX to prevent the degradation of cAMP.

-

Test Compound: CBN serially diluted.

-

cAMP Detection Kit: A commercial kit based on principles like HTRF, FRET, or luminescence (e.g., cAMP-Glo™ Assay).[10]

Protocol:

-

Cell Seeding: Seed cells in a 96- or 384-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat cells with a PDE inhibitor for a short period (e.g., 30 minutes).

-

Stimulation: Add varying concentrations of CBN along with a fixed concentration of forskolin to all wells (except for basal controls).[10]

-

Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 30 minutes).[10]

-

Cell Lysis and Detection: Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol for the chosen assay kit.[10]

-

Data Acquisition: Measure the signal (e.g., luminescence, fluorescence ratio) using a plate reader.

-

Data Analysis:

-

Convert raw signals to cAMP concentrations using a standard curve.

-

Plot the cAMP concentration against the log concentration of CBN.

-

Fit the data to an inhibitory dose-response curve to determine the IC₅₀ (concentration for 50% inhibition of forskolin-stimulated cAMP production) and the maximal inhibitory effect.

-

Conclusion

This compound acts as a partial agonist at both CB1 and CB2 receptors, with a modest binding preference for the CB2 receptor. Its primary mechanism of action involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. The pharmacological profile of CBN can be precisely quantified using a combination of radioligand binding assays to determine affinity (Kᵢ) and functional assays, such as GTPγS binding and cAMP accumulation, to measure efficacy (Eₘₐₓ) and potency (EC₅₀/IC₅₀). The detailed protocols and conceptual frameworks provided herein serve as a comprehensive resource for the continued investigation and development of CBN-based therapeutics.

References

- 1. New Insights in Cannabinoid Receptor Structure and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. realmofcaring.org [realmofcaring.org]

- 4. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrothis compound, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Biosynthetic Pathway of Cannabinol (CBN) in Cannabis sativa

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cannabinol (CBN) is a mildly psychoactive cannabinoid found in Cannabis sativa. Unlike primary cannabinoids such as tetrahydrothis compound (THC) and cannabidiol (CBD), CBN is not directly synthesized by enzymes within the plant. Instead, it is predominantly a secondary product formed from the non-enzymatic degradation of tetrahydrocannabinolic acid (THCA). This guide delineates the complete biosynthetic and degradative pathway, providing quantitative data on key enzymatic steps, detailed experimental protocols for analysis, and visualizations of the core processes to support advanced research and drug development.

The Core Biosynthetic and Degradative Pathway

The formation of CBN is a multi-step process that begins with the biosynthesis of precursor molecules and concludes with a non-enzymatic, oxidative degradation process.

Step 1: Biosynthesis of Cannabigerolic Acid (CBGA)

The journey begins with the convergence of two metabolic pathways that produce the foundational precursors: olivetolic acid (OA) and geranyl pyrophosphate (GPP).

-

Olivetolic Acid (OA) Pathway: Formed through a polyketide synthesis route.

-

Geranyl Pyrophosphate (GPP) Pathway: Derived from the methylerythritol phosphate (MEP) pathway.

These precursors are condensed by the enzyme Geranylpyrophosphate—olivetolate geranyltransferase (GOT) to form Cannabigerolic Acid (CBGA), which is often referred to as the "mother of all cannabinoids" as it serves as the central precursor to the major cannabinoid lines.[1][2]

Step 2: Enzymatic Conversion of CBGA to Tetrahydrocannabinolic Acid (THCA)

The fate of CBGA is determined by the specific cannabinoid synthases present in a given Cannabis sativa strain.[3] For the CBN pathway, the key enzyme is THCA synthase . This FAD-dependent oxidoreductase catalyzes the oxidative cyclization of the monoterpene moiety in CBGA to form THCA, the acidic, non-psychoactive precursor to THC.[4][5] This reaction is crucial as it dictates the potential yield of THC and, consequently, CBN.

Step 3: Non-Enzymatic Degradation to this compound (CBN)

CBN formation is primarily a result of THCA degradation, which occurs in two main stages:

-

Decarboxylation (THCA to THC): When cannabis is exposed to heat or prolonged UV light, THCA loses its carboxylic acid group (decarboxylates) to become the psychoactive compound Δ⁹-THC.[6][7][8] This is the "activation" step that occurs during smoking, vaporization, or cooking.

-

Oxidation (THC to CBN): Following decarboxylation, Δ⁹-THC is susceptible to oxidation.[8] Prolonged exposure to air (oxygen), light, and heat causes the aromatization of the THC molecule, leading to the formation of CBN.[9] This is why aged or improperly stored cannabis often has higher concentrations of CBN.[10] While THCA can also oxidize directly to Cannabinolic Acid (CBNA), which then decarboxylates to CBN, the primary route is considered to be through THC.[9]

Visualization of the CBN Pathway

The following diagram illustrates the biosynthetic and degradative route from primary precursors to CBN.

Caption: Biosynthetic and degradative pathway leading to this compound (CBN).

Quantitative Data: Enzyme Kinetics

The efficiency of the enzymatic steps is critical for the final cannabinoid profile. The table below summarizes key kinetic parameters for the enzymes involved in the THCA branch of the pathway.

| Enzyme | Substrate | Product | Kₘ (µM) | Vₘₐₓ or k꜀ₐₜ | Source |

| CsPT4 (GOT) | Olivetolic Acid | CBGA | 6.72 | Data not specified | [11] |

| THCA Synthase | CBGA | THCA | ~33 - 106 | Varies by study | [4] |

Note: Kinetic values can vary significantly based on the specific isoform of the enzyme, expression system, and assay conditions.

Experimental Protocols

Reliable quantification of cannabinoids is essential for research and quality control. Below are outlines of standard protocols for cannabinoid extraction and analysis.

Protocol 1: General Cannabinoid Extraction from Plant Material

This protocol describes a common method for extracting cannabinoids for subsequent analysis by HPLC.

-

Homogenization: Weigh approximately 0.5 g of dried and homogenized Cannabis sativa flower material. A frozen ball-milling approach is preferred to prevent thermal degradation.

-

Solvent Extraction:

-

Add 20 mL of an extraction solvent (e.g., methanol, ethanol, or a 9:1 methanol:chloroform mixture) to the sample in a 50 mL tube.[12]

-

Agitate vigorously using a vortex mixer, followed by incubation on a horizontal shaker for 30 minutes at room temperature.

-

-

Clarification: Centrifuge the sample at 4000 rpm for 5-10 minutes to pellet the solid plant material.

-

Collection: Carefully decant the supernatant (the liquid extract) into a clean volumetric flask.

-

Re-extraction (Optional but Recommended): Perform a second extraction on the plant material pellet with an additional 20 mL of solvent to ensure complete recovery. Combine the supernatants.

-

Final Preparation: Bring the combined extract to a final volume (e.g., 50 mL) with the extraction solvent. Filter the extract through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

Protocol 2: Cannabinoid Quantification using RP-HPLC-UV

This protocol provides a framework for the separation and quantification of cannabinoids using High-Performance Liquid Chromatography with an Ultraviolet detector.

-

Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 150 x 4.6 mm, 2.6 µm particle size), UV detector, column oven, and autosampler.[13]

-

Mobile Phase:

-

Chromatographic Conditions:

-

Flow Rate: 0.8 - 1.5 mL/min.

-

Column Temperature: 30 - 50 °C.[13]

-

Injection Volume: 5 - 15 µL.[13]

-

UV Detection Wavelength: 220 nm is commonly used for monitoring multiple cannabinoids simultaneously.[12][13]

-

Gradient Elution: A typical gradient starts with a higher percentage of aqueous phase (A) and increases the organic phase (B) over 8-10 minutes to elute the cannabinoids in order of polarity.[12][13]

-

-

Quantification:

-

Prepare a series of calibration standards of known concentrations for each target cannabinoid (THCA, THC, CBN, etc.).

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Quantify the cannabinoids in the extracted samples by comparing their peak areas to the calibration curve.

-

Logical Workflow for Cannabinoid Profiling

The process from plant sample to quantitative data follows a structured workflow, as depicted below.

Caption: Standard workflow for cannabinoid analysis from sample to report.

References

- 1. benchchem.com [benchchem.com]

- 2. blimburnseeds.com [blimburnseeds.com]

- 3. blimburnseeds.com [blimburnseeds.com]

- 4. Affinity comparison of different THCA synthase to CBGA using modeling computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydrocannabinolic acid synthase - Wikipedia [en.wikipedia.org]

- 6. Tetrahydrothis compound - Wikipedia [en.wikipedia.org]

- 7. THCA Degradation: Conversion to THC and CBN via Decarboxylation - Blog - JointCommerce [app.jointcommerce.com]

- 8. mycannabis.com [mycannabis.com]

- 9. icmag.com [icmag.com]

- 10. anresco.com [anresco.com]

- 11. The Biochemistry of Phytocannabinoids and Metabolic Engineering of Their Production in Heterologous Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research Collection | ETH Library [research-collection.ethz.ch]

- 14. iris.uniupo.it [iris.uniupo.it]

The Pharmacology of Cannabinol (CBN) on the Endocannabinoid System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabinol (CBN) is a phytocannabinoid found in the Cannabis sativa plant. Historically overshadowed by the more abundant cannabinoids Δ⁹-tetrahydrothis compound (THC) and cannabidiol (CBD), CBN has garnered increasing scientific interest for its unique pharmacological profile and potential therapeutic applications. As a non-intoxicating degradation product of THC, CBN interacts with the endocannabinoid system (ECS) and other molecular targets to exert a range of effects. This technical guide provides an in-depth overview of the pharmacological effects of CBN on the endocannabinoid system, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development.

Interaction with Cannabinoid Receptors: CB1 and CB2

The primary targets of many cannabinoids within the ECS are the G-protein coupled receptors (GPCRs), cannabinoid receptor type 1 (CB1) and type 2 (CB2). CB1 receptors are predominantly expressed in the central nervous system, while CB2 receptors are primarily found in the peripheral nervous system and on immune cells.[1][2]

This compound acts as a partial agonist at both CB1 and CB2 receptors, albeit with a lower affinity compared to THC.[3] Its interaction with these receptors is complex and can be influenced by the specific cellular environment and the presence of other cannabinoids.

Quantitative Analysis of CBN's Receptor Interactions

The binding affinity and functional potency of CBN at cannabinoid receptors have been characterized in various in vitro studies. The following table summarizes key quantitative data from the scientific literature. It is important to note that a meta-analysis has suggested that the numerical validity of some reported values for this compound may warrant further investigation.[4]

| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Reference |

| CBN | Human CB1 | Radioligand Binding | Ki | ~100 - 300 | [5] |

| CBN | Human CB2 | Radioligand Binding | Ki | ~100 - 300 | [5] |

| 11-OH-CBN | Human CB1 | Radioligand Binding | Ki | 38.0 ± 7.2 | [6][7] |

| 11-OH-CBN | Human CB2 | Radioligand Binding | Ki | 26.6 ± 5.5 | [6][7] |

| 11-OH-CBN | Human CB1 | Adenylyl Cyclase Inhibition | EC50 | 58.1 ± 6.2 | [6][7] |

| 11-OH-CBN | Human CB2 | Adenylyl Cyclase Inhibition | % Inhibition @ 10 µM | ~20% | [6][7] |

Note: Ki represents the inhibition constant, indicating the concentration of a ligand that will bind to half the available receptors at equilibrium. EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

To provide a practical resource for researchers, this section details the methodologies for two key in vitro assays used to characterize the pharmacological effects of cannabinoids like CBN.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from cannabinoid receptors by CBN.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors (e.g., from HEK293 or CHO cells).

-

Radioligand (e.g., [³H]CP-55,940).

-

Test compound (CBN).

-

Non-specific binding control (e.g., a high concentration of an unlabeled cannabinoid agonist like WIN 55,212-2).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Wash Buffer (same as Assay Buffer).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in assay buffer.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Radioligand and cell membranes.

-

Non-specific Binding: Radioligand, cell membranes, and a high concentration of the non-specific binding control.

-

Competition Binding: Radioligand, cell membranes, and varying concentrations of CBN.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Dry the filters and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of CBN (the concentration that displaces 50% of the radioligand) from the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay is used to determine the functional activity (agonist or antagonist) of a compound at G-protein coupled receptors that modulate adenylyl cyclase activity.

Objective: To measure the effect of CBN on forskolin-stimulated cAMP accumulation in cells expressing cannabinoid receptors.

Materials:

-

Cells stably expressing human CB1 or CB2 receptors (e.g., CHO cells).

-

Test compound (CBN).

-

Forskolin (an adenylyl cyclase activator).

-

Phosphodiesterase inhibitors (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).[8]

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with phosphodiesterase inhibitors for a short period.

-

Compound Addition: Add varying concentrations of CBN to the wells. For antagonist testing, CBN is added prior to the addition of a known agonist.

-

Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Measure the cAMP levels in each well using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Generate a dose-response curve to determine the EC50 or IC50 of CBN. Efficacy (Emax) can be determined by comparing the maximal effect of CBN to that of a full agonist.

Downstream Signaling Pathways

Upon activation by an agonist, CB1 and CB2 receptors, being coupled to Gi/o proteins, primarily inhibit the activity of adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] The reduction in cAMP levels subsequently affects the activity of protein kinase A (PKA) and other downstream effectors. Additionally, cannabinoid receptor activation can modulate various ion channels and other signaling cascades.

Interaction with Other Molecular Targets

Beyond the canonical cannabinoid receptors, CBN has been shown to interact with other molecular targets, which may contribute to its overall pharmacological profile.

Transient Receptor Potential (TRP) Channels

CBN has been reported to modulate the activity of several members of the Transient Receptor Potential (TRP) channel family, which are involved in sensory perception, including pain and temperature.

| Target | Species | Effect | Parameter | Value (µM) | Reference |

| TRPA1 | Rat | Agonist | EC50 | Potent | [9] |

| TRPM8 | Rat | Antagonist | IC50 | < 0.1 (BDS) | [9] |

| TRPV1 | Rat | Weak Agonist | EC50 | 77.7 | [10] |

| TRPV2 | Rat | Agonist | EC50 | ~77.7 | [10][11] |

Note: BDS refers to Botanical Drug Substance, indicating the value was obtained using a cannabis extract enriched in the specified cannabinoid.

Endocannabinoid-Metabolizing Enzymes

The endocannabinoid system also comprises the enzymes responsible for the synthesis and degradation of endocannabinoids, primarily fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). While some cannabinoids, like CBD, have been shown to inhibit these enzymes, the direct effects of CBN on their activity are less well-characterized. Some studies suggest that certain cannabinoids can influence the activity of these enzymes, but more quantitative kinetic data for CBN is needed.[12][13]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro functional assay to characterize the activity of a compound at a cannabinoid receptor.

The Role of the Metabolite 11-hydroxy-CBN (11-OH-CBN)

When administered orally, CBN undergoes first-pass metabolism in the liver, leading to the formation of various metabolites. The primary active metabolite is 11-hydroxy-CBN (11-OH-CBN).[6] This metabolite has been shown to possess significant biological activity, in some cases greater than the parent compound.

As indicated in the table in section 1.1, 11-OH-CBN exhibits a higher binding affinity for both CB1 and CB2 receptors compared to CBN.[6][7] Furthermore, it acts as a more potent agonist at the CB1 receptor in functional assays.[6][7] Interestingly, at the CB2 receptor, 11-OH-CBN appears to act as a weak antagonist.[6][7] The distinct pharmacological profile of this metabolite is crucial to consider when evaluating the in vivo effects of orally administered CBN.

Conclusion

This compound demonstrates a complex and multifaceted pharmacology within the endocannabinoid system. As a partial agonist at both CB1 and CB2 receptors, and a modulator of various TRP channels, CBN's effects are nuanced. The significant biological activity of its primary metabolite, 11-OH-CBN, further adds to the complexity of its in vivo actions. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further investigation into the therapeutic potential of this intriguing phytocannabinoid. A deeper understanding of CBN's mechanism of action will be pivotal for the development of novel cannabinoid-based therapeutics.

References

- 1. This compound (CBN) Influences the Ion Channels and Synaptic-Related Genes in NSC-34 Cell Line: A Transcriptomic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound derivatives: binding to cannabinoid receptors and inhibition of adenylylcyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Document: this compound derivatives: binding to cannabinoid receptors and inhibition of adenylylcyclase. (CHEMBL1130395) - ChEMBL [ebi.ac.uk]

- 8. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of cannabinoids and cannabinoid-enriched Cannabis extracts on TRP channels and endocannabinoid metabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TRPV2 Is Activated by Cannabidiol and Mediates CGRP Release in Cultured Rat Dorsal Root Ganglion Neurons | Journal of Neuroscience [jneurosci.org]

- 11. TRPV2 Is Activated by Cannabidiol and Mediates CGRP Release in Cultured Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cannabinol Degradation Products and Their Chemical Structures

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabinol (CBN) is a non-intoxicating cannabinoid that has garnered significant interest for its potential therapeutic properties. As a primary degradation product of Δ9-tetrahydrothis compound (Δ9-THC), the stability of CBN itself is a critical consideration in the development of cannabinoid-based pharmaceuticals and consumer products.[1] This technical guide provides a comprehensive overview of the degradation pathways of this compound, the chemical structures of its degradation products, and the analytical methodologies for their identification and quantification. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with cannabinoids.

Introduction to this compound (CBN)

This compound is a tricyclic dibenzopyran, structurally similar to Δ9-THC. The key difference lies in the oxidation of a methyl group in THC, which results in the formation of CBN and a significant reduction in psychoactive effects.[1] While primarily formed from the degradation of THC, trace amounts of cannabinoic acid (CBNA), the acidic precursor to CBN, have been found in some cannabis varieties, suggesting a potential minor biosynthetic pathway. The stability of CBN is influenced by several environmental factors, including heat, light, and oxygen, which can lead to the formation of various degradation products.[2] Understanding these degradation pathways is crucial for ensuring the quality, safety, and efficacy of CBN-containing products.

Degradation Pathways of this compound

The degradation of this compound primarily proceeds through oxidative pathways, leading to the formation of a variety of byproducts. The resorcinol core of the CBN molecule is susceptible to oxidation, which can result in the formation of cannabinoid quinones.[3] Additionally, other oxidative reactions can lead to hydroxylated derivatives.

Formation of Cannabinoid Quinones

A significant degradation pathway for CBN involves its oxidation to form cannabinoquinones.[3] This process can be initiated by exposure to atmospheric oxygen and accelerated by factors such as light and heat. The resulting quinone derivatives can be highly colored and may possess different biological activities compared to the parent CBN molecule.[3] One notable example is the formation of a quinone derivative of CBN, HU-345, though it has been found to be less active than the corresponding quinone of cannabidiol (CBD), HU-331.[4]

Formation of Hydroxylated Derivatives

Another degradation route involves the hydroxylation of the CBN molecule. While much of the research has focused on the hydroxylated degradation products of Δ9-THC, such as cannabitriol (CBT), it is plausible that similar hydroxylated derivatives of CBN could be formed under oxidative stress.[5] These compounds would have altered polarity and potentially different pharmacological profiles.

Chemical Structures of Key Degradation Products

The following are the chemical structures of this compound and some of its known or potential degradation products.

-

This compound (CBN):

-

Chemical Formula: C₂₁H₂₆O₂

-

Structure: A tricyclic dibenzopyran with a pentyl side chain.

-

-

This compound Quinone (CBNQ - a representative structure based on CBDQ/HU-331):

-

Cannabitriol (CBT):

-

Chemical Formula: C₂₁H₃₀O₄

-

Structure: A hydroxylated derivative of THC, which could potentially be formed from CBN under certain conditions.[8]

-

Quantitative Data on this compound Degradation

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products.[9][10][11] The following table summarizes hypothetical quantitative data from a forced degradation study on this compound, based on typical industry practices where degradation of 5-20% is targeted.[11][12][13]

| Stress Condition | Reagent/Condition | Duration | Temperature | % CBN Degraded | Major Degradation Products Identified |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | Isomeric rearrangement products, potential hydroxylation |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 20% | This compound Quinone, other oxidation products |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 18% | This compound Quinone, Cannabitriol-like structures |

| Photolytic | UV light (254 nm) | 48 hours | Room Temp | 12% | This compound Quinone, colored degradants |

| Thermal | Dry Heat | 72 hours | 80°C | 10% | Isomeric byproducts, minor oxidation products |

Experimental Protocols

Accurate analysis of this compound and its degradation products requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.[2][3][14][15][16][17][18][19][20][21]

HPLC-UV Method for the Analysis of CBN and its Degradation Products

This protocol is adapted from established methods for cannabinoid analysis.[2][14][17][20][21]

-

Instrumentation:

-

Reagents and Standards:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or ammonium formate buffer as an alternative).[17]

-

Certified reference standards of CBN and any available degradation products.

-

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute compounds of increasing hydrophobicity. A starting point could be 70% B, increasing to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5-10 µL.[14]

-

-

Sample Preparation:

-

Accurately weigh the sample containing CBN.

-

Dissolve the sample in a suitable solvent (e.g., methanol or ethanol).

-

Perform serial dilutions to bring the concentration of CBN within the calibration range of the instrument.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

-

GC-MS Method for the Analysis of CBN and its Degradation Products

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Derivatization is often required for cannabinoids to improve their thermal stability and chromatographic behavior.[3][15]

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

-

Capillary column suitable for cannabinoid analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[3]

-

-

Reagents:

-

Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]

-

Solvent: Pyridine or Acetonitrile.

-

Certified reference standards of CBN and its degradation products.

-

-

Derivatization Procedure:

-

GC-MS Conditions:

-

Injector Temperature: 280°C.[3]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

-

Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at a rate of 10°C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280°C.[3]

-

Ion Source Temperature: 230°C.[3]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Signaling Pathways

The biological effects of cannabinoids are mediated through their interaction with various signaling pathways, primarily the endocannabinoid system.

Cannabinoid Receptor Signaling

The classical cannabinoid receptors are CB1 and CB2, which are G-protein coupled receptors (GPCRs).[23] Activation of these receptors typically leads to the inhibition of adenylyl cyclase and the modulation of ion channels and mitogen-activated protein kinase (MAPK) pathways.[18] While THC is a partial agonist at CB1 receptors, CBN is considered a weak agonist. Some research suggests that CBN may act as an antagonist at GPR55, another putative cannabinoid receptor.

Signaling Pathways of Degradation Products

The signaling pathways of CBN degradation products are not as well-characterized as those of the parent cannabinoids. However, some insights can be drawn:

-

Cannabinoid Quinones: The quinone of CBD, HU-331, has been shown to be a potent inhibitor of topoisomerase II, suggesting a mechanism of action independent of cannabinoid receptors.[5] It is plausible that CBN-derived quinones could have similar or distinct biological targets.

-

Cannabitriol (CBT): As a hydroxylated cannabinoid, CBT may have altered binding affinities for cannabinoid receptors and other targets compared to CBN. Some studies suggest it has anti-estrogenic and aromatase inhibiting properties.[8] Further research is needed to fully elucidate its signaling pathways.

Visualizations

This compound Degradation Pathway

Caption: Simplified degradation pathway of Δ9-THC to CBN and its subsequent degradation products.

Experimental Workflow for Forced Degradation Study

Caption: General experimental workflow for a forced degradation study of this compound.

Cannabinoid Receptor Signaling Cascade

Caption: Simplified signaling cascade upon cannabinoid receptor activation by CBN.

Conclusion

The study of this compound degradation is a multifaceted area of research with significant implications for the pharmaceutical and cannabis industries. This guide has provided an overview of the primary degradation pathways, the chemical structures of the resulting products, and the analytical methods used for their characterization. A thorough understanding of CBN's stability profile is paramount for developing safe and effective products with a consistent and predictable shelf life. Further research is warranted to fully elucidate the pharmacological and toxicological profiles of CBN's degradation products to ensure consumer safety.

References

- 1. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical transformation of cannabidiol into psychotropic cannabinoids under acidic reaction conditions: Identification of transformed products by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. HU-331 - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

- 7. 3-Hydroxy-2-((1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-pentyl-2,5-cyclohexadiene-1,4-dione | C21H28O3 | CID 11393311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cannabitriol - Wikipedia [en.wikipedia.org]

- 9. waters.com [waters.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Commercial cannabis consumer products part 1: GC-MS qualitative analysis of cannabis cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetics of CBD, Δ9-THC Degradation and this compound Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cannabissciencetech.com [cannabissciencetech.com]

- 15. digitalcommons.buffalostate.edu [digitalcommons.buffalostate.edu]

- 16. unitedchem.com [unitedchem.com]

- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance | MDPI [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. What is cannabitriol (CBT) and how does it differ from CBD and THC? [errors-seeds.ua]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

The Overtures of a Minor Cannabinoid: An In-depth Technical Guide to the Interaction of Cannabinol with Non-Cannabinoid Receptors

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current understanding of cannabinol's (CBN) interaction with a range of non-cannabinoid receptors. As research into the therapeutic potential of minor cannabinoids expands, CBN has emerged as a compound of significant interest due to its diverse pharmacological profile that extends beyond the classical cannabinoid receptors (CB1 and CB2). This document collates available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved, offering a foundational resource for further investigation and drug development endeavors.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of this compound (CBN) with various non-cannabinoid receptors. It is important to note that research in this specific area is still emerging, and for some targets, precise quantitative data for CBN is not yet available. In such cases, data for the more extensively studied cannabidiol (CBD) is provided for comparative context, given their structural similarities.

| Receptor Target | Ligand | Assay Type | Species | Quantitative Value | Unit | Reference |

| GPR55 | Cannabidiol (CBD) | Functional Antagonism | Human | IC50 = 445 | nM | [1] |

| This compound (CBN) | Functional Antagonism | - | Not yet quantified | - | [2] | |

| TRPV2 | This compound (CBN) | Agonist Activity | Rat | EC50 = 77.7 | µM | |

| TRPA1 | This compound (CBN) | Agonist Activity | Rat | Potent Agonist | - | |

| PPARγ | Cannabinoids (general) | Binding Affinity | - | Micromolar range | µM | [3] |

| Cannabidiol (CBD) | Binding Affinity | - | EC50 = 20.1 | µM | [4] | |

| Δ9-THC | Binding Affinity | - | EC50 = 21.2 | µM | [4] | |

| 5-HT1A | Cannabidiol (CBD) | Binding Affinity | Human | Modest Affinity | - | [5] |

| Adenosine A2A | Cannabidiol (CBD) | Negative Allosteric Modulator | Human | - | - | [6] |

Key Non-Cannabinoid Receptor Interactions and Signaling Pathways

G-Protein Coupled Receptor 55 (GPR55)

GPR55, once an orphan receptor, is now considered a putative cannabinoid receptor, although it shares low homology with CB1 and CB2 receptors.[7] Emerging evidence indicates that CBN acts as an antagonist at this receptor.[2] While a precise IC50 value for CBN is yet to be determined, the structurally similar cannabidiol (CBD) has been shown to antagonize GPR55 with an IC50 of 445 nM.[1]

Signaling Pathway:

GPR55 activation is known to couple to several G-protein families, including Gαq, Gα12, and Gα13.[2] This initiates a downstream signaling cascade involving the activation of RhoA and phospholipase C (PLC).[2] As an antagonist, CBN would inhibit these signaling events.

Caption: GPR55 signaling cascade and its inhibition by CBN.

Transient Receptor Potential (TRP) Channels

CBN has been shown to interact with several members of the Transient Receptor Potential (TRP) channel family, which are involved in sensory perception, including pain and temperature.

-

TRPV2: CBN acts as an agonist at TRPV2 channels with an EC50 of 77.7 µM. Activation of TRPV2 leads to an influx of calcium ions.

-

TRPA1: CBN is a potent agonist of TRPA1 channels.[8] Similar to TRPV2, TRPA1 activation results in calcium influx.

Signaling Pathway:

The primary signaling event following the activation of these TRP channels by CBN is the influx of cations, predominantly calcium (Ca²⁺), into the cell. This increase in intracellular calcium can then trigger a variety of downstream cellular responses.

Caption: CBN-mediated activation of TRP channels leading to calcium influx.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that play a crucial role in the regulation of gene expression related to metabolism and inflammation. While specific quantitative data for CBN's interaction with PPARγ is still under investigation, cannabinoids, in general, are known to activate PPARγ with affinities in the micromolar range.[3] For instance, CBD and Δ9-THC have reported EC50 values of 20.1 µM and 21.2 µM, respectively, for PPARγ binding.[4]

Signaling Pathway:

As a ligand for a nuclear receptor, CBN would translocate to the nucleus, bind to PPARγ, and form a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) on the DNA, leading to the transcription of target genes.

Caption: CBN-mediated activation of the PPARγ signaling pathway.

Serotonin (5-HT) and Adenosine Receptors

The interaction of CBN with serotonin and adenosine receptors is less characterized than that of CBD. CBD has been shown to be a modest affinity agonist at the human 5-HT1A receptor and a negative allosteric modulator of the adenosine A2A receptor.[5][6] Further research is required to determine if CBN shares these properties and to quantify its effects.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are generalized methodologies for key experiments cited in the study of CBN's interaction with non-cannabinoid receptors.

GPR55 Functional Antagonism Assay (β-Arrestin Recruitment)

This assay measures the ability of a compound to inhibit agonist-induced recruitment of β-arrestin to the GPR55 receptor.

Principle: Upon agonist binding, GPR55 is phosphorylated, leading to the recruitment of β-arrestin. This interaction can be measured using various techniques, such as enzyme fragment complementation (e.g., PathHunter® assay).

Generalized Protocol:

-

Cell Culture: Use a cell line (e.g., U2OS or CHO) stably co-expressing a tagged GPR55 receptor (e.g., with a ProLink™ tag) and a β-arrestin-enzyme acceptor fusion protein.

-

Compound Preparation: Prepare serial dilutions of CBN and a known GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI).

-

Assay Plate Preparation: Seed the cells in a 384-well plate and incubate.

-

Antagonist Pre-incubation: Add the CBN dilutions to the wells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Agonist Stimulation: Add the GPR55 agonist at a concentration that elicits a submaximal response (e.g., EC80) to the wells containing CBN.

-

Incubation: Incubate the plate for a defined period (e.g., 90 minutes) at 37°C to allow for β-arrestin recruitment.

-

Detection: Add the detection reagents according to the manufacturer's instructions (e.g., for a chemiluminescent readout).

-

Data Analysis: Measure the signal and plot the agonist response against the concentration of CBN to determine the IC50 value.

Caption: Workflow for a GPR55 β-arrestin recruitment assay.

TRP Channel Activation Assay (Calcium Imaging)

This assay measures the ability of a compound to induce calcium influx through TRP channels.

Principle: Activation of TRP channels leads to an increase in intracellular calcium concentration, which can be detected using a calcium-sensitive fluorescent dye.

Generalized Protocol:

-

Cell Culture: Use a cell line (e.g., HEK293) transiently or stably expressing the TRP channel of interest (e.g., TRPA1 or TRPV2).

-

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Assay Plate Preparation: Plate the dye-loaded cells in a 96-well plate.

-

Compound Addition: Add serial dilutions of CBN to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader equipped for kinetic reading. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: Plot the change in fluorescence against the concentration of CBN to determine the EC50 value.

Caption: Workflow for a TRP channel calcium imaging assay.

PPARγ Reporter Gene Assay

This assay measures the ability of a compound to activate the transcriptional activity of PPARγ.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing PPREs. Activation of PPARγ by a ligand leads to the expression of the reporter gene, which can be quantified.

Generalized Protocol:

-

Cell Culture and Transfection: Use a suitable cell line (e.g., HEK293T) and transiently transfect the cells with two plasmids: one expressing PPARγ and another containing a luciferase reporter gene driven by a PPRE-containing promoter.

-

Compound Treatment: Treat the transfected cells with serial dilutions of CBN.

-

Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence.

-

Data Analysis: Plot the luminescence signal against the concentration of CBN to determine the EC50 value.

Caption: Workflow for a PPARγ reporter gene assay.

This guide serves as a starting point for researchers interested in the non-cannabinoid receptor interactions of this compound. The provided data, pathways, and protocols are based on the current scientific literature and are intended to facilitate further exploration into the therapeutic potential of this intriguing minor cannabinoid. As the field evolves, it is anticipated that more precise quantitative data and detailed methodologies for CBN will become available.

References

- 1. The putative cannabinoid receptor GPR55 affects osteoclast function in vitro and bone mass in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An update on PPAR activation by cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 8. Cannabinoids go nuclear: evidence for activation of peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-Inflammatory Properties of Cannabinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the in vitro anti-inflammatory properties of cannabinol (CBN), a non-intoxicating phytocannabinoid found in the Cannabis sativa plant. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways and experimental workflows to facilitate further research and drug development efforts in the field of inflammation.

Data Presentation: Quantitative Effects of this compound on Inflammatory Markers

The following tables summarize the quantitative data from in vitro studies on the anti-inflammatory effects of this compound. Due to the nascent stage of CBN research, specific IC50 values are not always available. Further research is required to fully quantify the dose-dependent effects of CBN on a wider range of inflammatory mediators.

| Cell Line | Inflammatory Stimulus | Analyte | This compound (CBN) Concentration | Observed Effect | Reference |

| THP-1 Macrophages | LPS + ATP | Pro-IL-1β | 15 µM | Reduction in protein expression | [1][2] |

| THP-1 Macrophages | LPS + ATP | IL-1β (mature) | 15 µM | Reduction in protein expression | [1][2] |

| THP-1 Macrophages | LPS | IL-6 | 5 µM and 15 µM | Dose-dependent reduction in protein expression | [1][2] |

| THP-1 Macrophages | LPS | COX-2 | 5 µM and 15 µM | Reduction in protein expression | [1][2] |

| THP-1 Macrophages | LPS | Phospho-NF-κB (p65) | 5 µM and 15 µM | Reduction in phosphorylation | [1] |

| THP-1 Macrophages | LPS + ATP | PANX1 (cleaved) | Not specified | Reduction in cleavage | [1] |

Note: The data presented is based on available in vitro studies. The effects of CBN can be cell-type and stimulus-dependent.

Experimental Protocols

This section details the methodologies for key in vitro experiments to assess the anti-inflammatory properties of this compound.

Macrophage Cell Culture and Differentiation

-

Cell Line: Human monocytic cell line THP-1 is a commonly used model.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 µM β-mercaptoethanol.

-

Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, treat with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours. Following differentiation, replace the PMA-containing medium with fresh culture medium and allow the cells to rest for 24 hours before treatment.

Induction of Inflammatory Response

-

LPS Priming: To prime the inflammasome, treat differentiated THP-1 macrophages with 500 ng/mL lipopolysaccharide (LPS) from E. coli for three hours.[1]

-

NLRP3 Inflammasome Activation: Following LPS priming, induce the second phase of NLRP3 inflammasome activation by treating the cells with 5 mM ATP for 30 minutes.[1]

This compound Treatment

-

Preparation: Dissolve pure this compound (CBN) in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

-

Application: Pre-treat the differentiated macrophages with varying concentrations of CBN (e.g., 5 µM and 15 µM) for one hour before the addition of the inflammatory stimulus (LPS or LPS + ATP).[1]

Western Blot Analysis for Inflammatory Proteins

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for one hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., IL-1β, COX-2, p-NF-κB, total NF-κB, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for one hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control such as β-actin.

Cytokine Quantification by ELISA

-

Sample Collection: After the treatment period, collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA Procedure:

-

Use commercially available ELISA kits for the specific cytokines of interest (e.g., IL-6, TNF-α).

-

Coat a 96-well plate with the capture antibody overnight.

-

Wash the plate and block non-specific binding sites.

-

Add standards and culture supernatants to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Add a streptavidin-HRP conjugate, followed by a substrate solution (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the in vitro study of this compound's anti-inflammatory properties.

References

A Technical Guide to the Sedative Effects of Cannabinol (CBN)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the current preliminary research on the sedative effects of cannabinol (CBN). It is designed to furnish researchers, scientists, and drug development professionals with the detailed data, experimental protocols, and mechanistic insights necessary to inform further investigation and potential therapeutic development.

Executive Summary

This compound (CBN), a minor phytocannabinoid that forms from the degradation of tetrahydrothis compound (THC), has garnered significant interest for its potential sedative properties. Anecdotal evidence has long suggested that aged cannabis, which has a higher concentration of CBN, induces sleepiness. Recent preclinical and clinical studies have begun to scientifically investigate these claims. The primary mechanism of action for CBN's sedative effects is believed to be its function as a weak partial agonist of the cannabinoid receptor type 1 (CB1). Notably, its primary metabolite, 11-hydroxy-CBN (11-OH-CBN), has been found to be a more potent CB1 receptor agonist, suggesting it may play a significant role in the overall sedative effect. Human clinical trials have shown that CBN can reduce nighttime awakenings and overall sleep disturbance. Preclinical studies in rodent models have further demonstrated that CBN can increase total sleep time, including both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. This guide synthesizes the available quantitative data, details the experimental methodologies from key studies, and visualizes the proposed signaling pathways and experimental workflows.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from recent studies on the sedative effects of CBN.

Table 1: Human Clinical Trial Data on the Effects of CBN on Sleep

| Study (Year) | Dosage | Primary Outcomes | Key Findings |

| Bonn-Miller et al. (2023) | 20 mg CBN (oral) | - Reduced nighttime awakenings- Overall sleep disturbance | - Statistically significant reduction in the number of nighttime awakenings.- Significant improvement in overall sleep disturbance compared to placebo.[1] |

Table 2: Preclinical Data on the Effects of CBN on Sleep Architecture in Rats

| Study (Year) | Dosage (i.p.) | Sleep Parameter | Key Findings |

| Prowse et al. (2024) | 10 mg/kg & 100 mg/kg CBN | Total Sleep Time | - Increased total sleep time.[2] |

| NREM Sleep | - Increased NREM sleep duration.- Longer, uninterrupted NREM sleep bouts. | ||

| REM Sleep | - Increased REM sleep.[2] | ||

| Sleep Onset Latency | - No significant effect on sleep onset latency.[2] |

Key Experimental Protocols

Human Clinical Trial: Bonn-Miller et al. (2023)

A detailed protocol for a similar study design is outlined in the CUPID trial protocol by Lavender et al. (2023), which provides a robust framework for such investigations.

-

Study Design: A double-blind, randomized, placebo-controlled study.

-

Participants: Adults with self-reported "poor" or "very poor" sleep quality.

-

Intervention: Participants were randomized to receive either 20 mg of CBN or a placebo orally for seven consecutive nights.

-

Data Collection: Sleep-related outcomes were assessed using validated sleep questionnaires. Key endpoints included the number of awakenings and overall sleep disturbance.

-

Primary Endpoints:

-

Number of Awakenings: Quantified based on participant self-report.

-

Overall Sleep Disturbance: Assessed using a validated sleep quality index.

-

Preclinical Study in Rats: Prowse et al. (2024)

-

Animal Model: Adult male rats were used to assess the effects of CBN on sleep architecture.

-

Surgical Implantation: Animals were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to allow for polysomnography.

-

Intervention: Rats were administered CBN via intraperitoneal (i.p.) injection at doses of 10 mg/kg and 100 mg/kg, or a vehicle control.

-

Data Acquisition: Continuous EEG and EMG recordings were collected to monitor sleep-wake states (wakefulness, NREM sleep, REM sleep).

-

Sleep Scoring: The recorded data was scored to determine the time spent in each sleep stage, sleep onset latency, and the duration and frequency of sleep bouts.

-

Pharmacokinetic Analysis: Brain concentrations of CBN and its metabolites were measured to correlate with the observed sleep effects.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for CBN-Induced Sedation

The primary mechanism for the sedative effects of CBN is believed to be through its interaction with the CB1 receptor. As a weak partial agonist, CBN's effect is more nuanced than that of a full agonist like THC. The discovery that its metabolite, 11-OH-CBN, is a more potent CB1 agonist adds a layer of complexity to the signaling cascade. The diagram below illustrates this proposed pathway.

Experimental Workflow for a Human Clinical Trial

The following diagram illustrates a typical workflow for a double-blind, randomized, placebo-controlled clinical trial investigating the effects of CBN on sleep, based on the methodology of the Bonn-Miller et al. (2023) study and the CUPID trial protocol.

Experimental Workflow for a Preclinical Animal Study

This diagram outlines the workflow for a preclinical study in a rat model to assess the sedative effects of CBN, based on the methodology of Prowse et al. (2024).

Discussion and Future Directions